molecular formula C14H16F3N3O B6967956 2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile

2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile

Cat. No.: B6967956
M. Wt: 299.29 g/mol
InChI Key: LQJFJJOSKBYOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile is a chemical compound that features a piperazine ring substituted with a trifluorohydroxypropyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-[4-(3,3,3-Trifluoro-2-oxopropyl)piperazin-1-yl]benzonitrile.

    Reduction: Formation of 2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzonitrile moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
  • 3,3,3-Trifluoro-1,2-propanediol
  • 1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol

Uniqueness

2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile is unique due to the combination of its trifluoromethyl group, piperazine ring, and benzonitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c15-14(16,17)13(21)10-19-5-7-20(8-6-19)12-4-2-1-3-11(12)9-18/h1-4,13,21H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFJJOSKBYOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.